Tetrazole, 5-(2-phenylethenyl)-1-phenyl-
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Overview
Description
Preparation Methods
The synthesis of 1-PHENYL-5-STYRYL-1H-TETRAZOLE typically involves the reaction of 5-phenyl-1H-tetrazole with styrene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-PHENYL-5-STYRYL-1H-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl or styryl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-PHENYL-5-STYRYL-1H-TETRAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-PHENYL-5-STYRYL-1H-TETRAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
1-PHENYL-5-STYRYL-1H-TETRAZOLE can be compared with other similar compounds, such as:
5-Phenyl-1H-tetrazole: This compound shares the tetrazole core but lacks the styryl group, which may result in different chemical and biological properties.
1-Phenyl-1H-tetrazole-5-thiol:
5-Phenyl-1-acetyl tetrazole:
Properties
Molecular Formula |
C15H12N4 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-phenyl-5-[(E)-2-phenylethenyl]tetrazole |
InChI |
InChI=1S/C15H12N4/c1-3-7-13(8-4-1)11-12-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-12H/b12-11+ |
InChI Key |
JGIUHBSOZRGDEX-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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